2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]isoxazole ring fused with a pyrimidine ring, connected via an acetamide linkage, and includes a pyrrolidine moiety. The intricate structure of this compound allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via condensation reactions involving suitable amines and carbonyl compounds.
Coupling of the benzo[d]isoxazole and pyrimidine rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the acetamide linkage.
Introduction of the pyrrolidine moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Risperidone: A well-known antipsychotic that also contains a benzo[d]isoxazole moiety.
Fluoro Risperidone: A derivative of risperidone with a fluorine atom, used as a pharmaceutical impurity standard.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(9-13-12-5-1-2-6-14(12)24-21-13)20-15-10-16(19-11-18-15)22-7-3-4-8-22/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILQZRDLDZXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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